(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione
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Overview
Description
(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[45]decane-2-thione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the imino group: This step involves the reaction of the spirocyclic intermediate with an appropriate amine.
Functionalization with the thione group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s spiro structure makes it a candidate for use in advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate biological pathways and lead to therapeutic effects.
Interference with cellular processes: The compound may disrupt cellular functions, leading to its potential use as an anticancer or antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione: Similar structure but with a hydroxy group instead of a methoxy group.
(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24ClN3OS |
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Molecular Weight |
414.0 g/mol |
IUPAC Name |
4-(5-chloro-2-methylanilino)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-6-7-16(23)14-19(15)24-20-22(12-4-3-5-13-22)26(21(28)25-20)17-8-10-18(27-2)11-9-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,28) |
InChI Key |
IHTWNWGRJIJMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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